Ethyl 3,3-dimethyl-4-nitrobutanoate
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Overview
Description
Ethyl 3,3-dimethyl-4-nitrobutanoate is an organic compound with the molecular formula C8H15O4N1 and a molecular weight of 189.21 g/mol . It is a nitroester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) in its structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-4-nitrobutanoate can be synthesized through the nitration of ethyl 3,3-dimethylbutanoate. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group (-OEt) is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl 3,3-dimethyl-4-aminobutanoate
Substitution: Various substituted esters depending on the nucleophile used
Hydrolysis: 3,3-dimethyl-4-nitrobutanoic acid and ethanol
Scientific Research Applications
Ethyl 3,3-dimethyl-4-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-4-nitrobutanoate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-4-nitrobutanoate can be compared with other similar compounds such as:
Ethyl 4-nitrobutanoate: Similar structure but lacks the dimethyl groups.
3,3-dimethyl-4-nitrobutanoic acid: The carboxylic acid analog of this compound.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains an isoxazole ring instead of a nitro group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-nitrobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-13-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVSMZJRKNDLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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